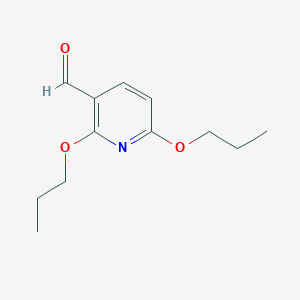
2,6-Dipropoxypyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dipropoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C12H15NO3 It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with propoxy groups, and the 3 position is substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipropoxypyridine-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is then subjected to a series of reactions to introduce the propoxy groups at the 2 and 6 positions.
Introduction of Propoxy Groups: The propoxy groups can be introduced via nucleophilic substitution reactions using propyl alcohol and a suitable leaving group.
Formylation: The formyl group at the 3 position can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the substituted pyridine with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dipropoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Dipropoxypyridine-3-carboxylic acid.
Reduction: 2,6-Dipropoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dipropoxypyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: Its derivatives may have potential biological activities and can be used in medicinal chemistry research.
Catalysis: It can be used as a ligand in the preparation of metal complexes for catalytic applications.
Mechanism of Action
The mechanism of action of 2,6-Dipropoxypyridine-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In catalysis, it can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.
Comparison with Similar Compounds
2,6-Dimethoxypyridine-3-carbaldehyde: Similar structure but with methoxy groups instead of propoxy groups.
2,6-Diethoxypyridine-3-carbaldehyde: Similar structure but with ethoxy groups instead of propoxy groups.
2,6-Dipropoxypyridine-4-carbaldehyde: Similar structure but with the formyl group at the 4 position instead of the 3 position.
Uniqueness: 2,6-Dipropoxypyridine-3-carbaldehyde is unique due to the specific positioning of the propoxy groups and the formyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
820237-46-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2,6-dipropoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-3-7-15-11-6-5-10(9-14)12(13-11)16-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
LFBBQLCAAUNJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)C=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
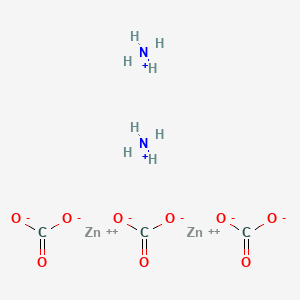
![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
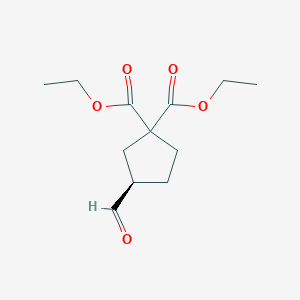
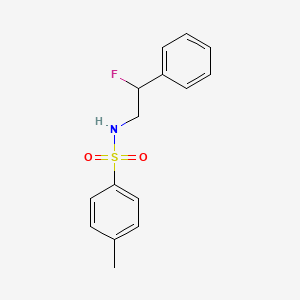
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
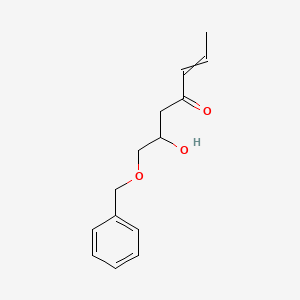
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
